3-Hydroxy-1-phenylbutan-2-one, also known by its chemical formula C10H12O2, is an organic compound that belongs to the class of secondary alcohols and ketones. This compound is recognized for its significant role in various synthetic processes and applications in the pharmaceutical and chemical industries.
3-Hydroxy-1-phenylbutan-2-one can be synthesized from various precursors, including phenylacetic acid and other aromatic compounds. It is often produced through asymmetric synthesis methods, which enhance its enantioselectivity, making it valuable in the creation of chiral molecules used in pharmaceuticals .
This compound is classified under:
The synthesis of 3-hydroxy-1-phenylbutan-2-one can be achieved through several methods, including:
One notable method involves the asymmetric epoxidation of 3-hydroxy-4-phenylbutan-2-one, which is a precursor in the synthesis process. This method utilizes chiral catalysts to produce the desired compound with high enantioselectivity .
Another common synthetic route involves the reaction of phenylacetone with Grignard reagents. The general procedure includes:
The molecular structure of 3-hydroxy-1-phenylbutan-2-one can be depicted as follows:
This structure features a phenyl group attached to a butanone backbone with a hydroxy group at the 3-position.
Key data points include:
3-Hydroxy-1-phenylbutan-2-one participates in several chemical reactions:
The hydroxy group makes it susceptible to oxidation, converting it into corresponding ketones or aldehydes depending on the reaction conditions.
It can undergo esterification reactions where the hydroxy group reacts with carboxylic acids to form esters, which are useful in various applications .
The mechanism of action for 3-hydroxy-1-phenylbutan-2-one primarily revolves around its reactivity as a nucleophile due to the presence of the hydroxy group. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways or serving as an intermediate in synthetic pathways.
These properties make it suitable for various applications in organic synthesis and pharmaceutical formulations.
3-Hydroxy-1-phenylbutan-2-one has several scientific uses:
The Mitsunobu reaction enables stereospecific etherification of 3-hydroxy-1-phenylbutan-2-one’s alcohol moiety, facilitating access to chiral ether derivatives critical for pharmaceutical intermediates. This bimolecular dehydration employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to invert the stereochemistry of secondary alcohols while forming C–O bonds. Key studies demonstrate that benzylic alcohols (e.g., 4-nitrobenzyl alcohol) react with 3-hydroxy-1-phenylbutan-2-one under anhydrous conditions (0°C to 25°C, 12–24 h) to yield protected analogs with >90% conversion [2] . The reaction requires stoichiometric phosphine/azodicarboxylate reagents and generates hydrazine byproducts, necessitating chromatographic purification. Optimal solvent systems include tetrahydrofuran or dichloromethane, with yields highly dependent on alcohol nucleophile sterics [2] .
Table 1: Mitsunobu Etherification of 3-Hydroxy-1-phenylbutan-2-one
Alcohol Reactant | Solvent | Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
4-Nitrobenzyl alcohol | THF | 18 | 25 | 92 |
Benzyl alcohol | DCM | 12 | 0→25 | 85 |
Phenethyl alcohol | THF | 24 | 25 | 78 |
3-Hydroxy-1-phenylbutan-2-one serves as a precursor for α,β-unsaturated ketones amenable to ring-closing metathesis (RCM). Olefin-terminated chains installed at the ketone or alcohol positions undergo cyclization using Grubbs II catalysts (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) to form macrocyclic lactones or ketolide scaffolds. For example, allylation of the hydroxy group followed by RCM (0.005 M toluene, 40°C, 6 h) yields 12–16-membered rings incorporating the phenylbutanone backbone [3]. Challenges include controlling E/Z-olefin isomerism and suppressing dimerization byproducts. Catalyst loadings of 5–10 mol% are typical, with yields of 45–68% reported for macrocycles >12 atoms [3]. This approach is significant for generating HIV protease inhibitor cores mimicking natural product architectures.
Catalytic hydrogenation of α-chlorinated precursors like 3-chloro-4-phenylbutan-2-one enables enantioselective synthesis of 3-hydroxy-1-phenylbutan-2-one. Heterogeneous palladium catalysts (Pd/C, 5–10 wt%) in ethanol facilitate dechlorination at 25–50°C under 1–3 bar H₂, affording racemic product in >85% yield after 4 h [2] . For chiral synthesis, asymmetric transfer hydrogenation employs formate salts and ruthenium-(R,R)-TsDPEN catalysts, achieving 80–92% ee at 0°C in water/2-propanol mixtures. Alternatively, sodium borohydride reduction of the chloroketone at –20°C generates the syn-chlorohydrin, which undergoes base-mediated dehydrochlorination (NaOH, THF/H₂O) to furnish enone intermediates; subsequent Luche reduction (NaBH₄/CeCl₃) gives the anti-diol derivative .
Table 2: Stereoselective Routes to 3-Hydroxy-1-phenylbutan-2-one
Method | Catalyst/Reagent | Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Catalytic Dechlorination | 10% Pd/C, H₂ (2 bar) | EtOH, 25°C, 4 h | 90 | – |
Asymmetric Transfer Hydrogenation | RuCl[(R,R)-TsDPEN], HCO₂H | H₂O/iPrOH, 0°C, 12 h | 78 | 92 |
Chlorohydrin-Dehydrochlorination | NaBH₄ then NaOH | THF/H₂O, –20°C→25°C | 65* | – |
Yield over two steps
Recombinant ketoreductases (KREDs) expressed in Escherichia coli enable enantioselective reduction of diketone precursors to 3-hydroxy-1-phenylbutan-2-one with high stereocontrol. For instance, 1-phenylbutane-1,3-dione undergoes asymmetric reduction at C3 using KRED-H101 (Codexis®), yielding (R)-3-hydroxy-1-phenylbutan-2-one (98% ee, 95% yield) in phosphate buffer (pH 7.0) with glucose/glucose dehydrogenase (GDH) cofactor recycling [4]. Biocatalytic efficiency depends on substrate loading (up to 100 g/L), pH (6.5–7.5), and temperature (30–37°C). Engineered KREDs tolerate organic cosolvents (≤20% v/v isopropanol), enabling dissolution of hydrophobic diketones. Screenings of 96 KRED variants identified mutants (e.g., P1D8) achieving 500 g/L/day productivity and >99% ee under continuous-flow conditions [4]. This approach eliminates metal catalysts and high-pressure steps required in chemocatalytic routes.
Integrated fermentation-bioconversion processes utilize whole-cell systems to synthesize 3-hydroxy-1-phenylbutan-2-one from glucose or glycerol via de novo metabolic pathways. Saccharomyces cerevisiae strains engineered to express Arabidopsis thaliana phenylalanine ammonia-lyase (PAL) and Lactobacillus ketoreductase convert intracellular phenylalanine and acetyl-CoA to the target ketol. Fed-batch fermentations (30°C, pH 5.5) achieve titers of 48 g/L in 72 h with 85% molar yield [4]. Alternatively, E. coli co-expressing Acetobacter alcohol dehydrogenase and Bacillus GDH performs asymmetric reduction of exogenously fed 1-phenylbutane-1,3-dione at 100 g/L substrate loadings, yielding 92 g/L product in 12 h [4]. In situ product extraction via resin adsorption circumvents cytotoxicity. These systems leverage low-cost feedstocks and avoid isolated enzyme purification.
Table 3: Microbial Production of 3-Hydroxy-1-phenylbutan-2-one
Biocatalyst | Substrate/Feedstock | Titer (g/L) | Yield (%) | Productivity (g/L/h) |
---|---|---|---|---|
E. coli (KRED+GDH) | 1-Phenylbutane-1,3-dione | 92 | 95 | 7.7 |
S. cerevisiae (PAL+KRED) | Glucose + Phe | 48 | 85 | 0.67 |
Pseudomonas putida (H101) | Glycerol + 3-oxo ester | 37 | 78 | 1.2 |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8